N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide
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Overview
Description
“N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” is a chemical compound that is part of a class of molecules known as benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring . This specific compound has been synthesized and characterized in the context of anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of these compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compounds contain a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties .Scientific Research Applications
- Application : Topical application of N-benzyl-N-methyldecan-1-amine (BMDA) , derived from garlic, and its derivative decyl-(4-methoxy-benzyl)-methyl-1-amine (DMMA) effectively alleviates AD-like skin lesions in mice treated with 2,4-dinitrochlorobenzene (DNCB). These compounds reduce swelling, rash severity, and inamed epidermis and dermis. They also inhibit spleen and lymph node enlargement and mast cell infiltration. Lower IgE titers in mouse sera are observed, suggesting potential as a novel treatment for inflammatory AD .
- Application : The synthesized compound exhibits antiproliferative activity against various human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer), PC-3 (prostate cancer), and HL7702 (normal liver cells). By preventing oxidative damage, these benzamide derivatives indirectly inhibit aberrant cell growth without significant toxicity .
- Application : Novel methoxy- and hydroxy-substituted benzamide derivatives may act as antioxidants and inhibit cancer cell growth. Their protective effects against oxidative damage make them promising candidates for further investigation .
- Application : The synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid yields tricyclic indole compounds. These compounds have potential applications in drug discovery and medicinal chemistry .
Atopic Dermatitis Treatment
Anticancer Activity
Potential Antioxidant and Anticancer Properties
Indole Derivatives Synthesis
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the muscarinic 4 (m4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction.
Mode of Action
It’s worth noting that similar compounds have been found to act as positive allosteric modulators of the m4 receptor . This means they enhance the receptor’s response to its natural ligand, acetylcholine, thereby amplifying the signal transduction process.
Pharmacokinetics
A similar compound, ml293, has been found to exhibit excellent in vivo pharmacokinetic properties in rats, with low intravenous clearance and good brain exposure . These properties suggest that the compound may have good bioavailability and can effectively reach its target site of action in the brain.
properties
IUPAC Name |
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-4-8-17(23)22(13-15-9-6-5-7-10-15)20-21-18-16(24-3)12-11-14(2)19(18)25-20/h5-7,9-12H,4,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBZBTKSSKBKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3S2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide |
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